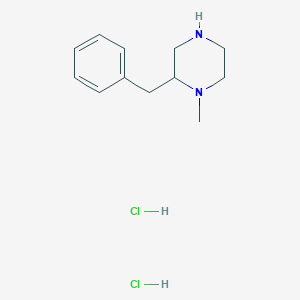

1-Methyl-2-(phenylmethyl)piperazine dihydrochloride

Description

1-Methyl-2-(phenylmethyl)piperazine dihydrochloride is a piperazine derivative characterized by a methyl group at the 1-position and a benzyl (phenylmethyl) group at the 2-position of the piperazine ring, forming a dihydrochloride salt. The dihydrochloride salt enhances solubility and stability, which is critical for bioavailability and formulation .

Propriétés

IUPAC Name |

2-benzyl-1-methylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-14-8-7-13-10-12(14)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCPLNRKBQZZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(phenylmethyl)piperazine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of 1-methyl-2-(phenylmethyl)piperazine dihydrochloride often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction environments to ensure consistent product quality. The final product is usually obtained as a dihydrochloride salt to enhance its stability and solubility.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-2-(phenylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: N-oxides of 1-methyl-2-(phenylmethyl)piperazine.

Reduction: Secondary amines.

Substitution: Various substituted piperazines depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-Methyl-2-(phenylmethyl)piperazine dihydrochloride is primarily studied for its role in drug development, particularly as a scaffold in the synthesis of various therapeutic agents.

Antidepressant and Anxiolytic Properties

Research indicates that piperazine derivatives, including 1-Methyl-2-(phenylmethyl)piperazine, can exhibit antidepressant and anxiolytic effects. These compounds often interact with serotonin receptors, which are crucial in mood regulation. For instance, studies have shown that modifications to the piperazine ring can enhance selectivity towards specific serotonin receptor subtypes, potentially leading to more effective treatments with fewer side effects .

Antihistaminic Activity

The compound has been investigated for its antihistaminic properties, which could make it useful in treating allergic reactions. Piperazine derivatives are known to block H1 receptors, thereby reducing allergy symptoms .

Anticancer Research

Some studies have explored the potential of piperazine derivatives in oncology. The structural similarity of these compounds to known anticancer agents allows them to be evaluated as possible candidates for cancer therapy. Research in this area focuses on their ability to inhibit tumor growth and metastasis through various mechanisms, including apoptosis induction and cell cycle arrest .

Analytical Applications

1-Methyl-2-(phenylmethyl)piperazine dihydrochloride is also utilized in analytical chemistry for developing detection methods.

Drug Discrimination Studies

Recent studies have employed this compound in drug discrimination assays using gold nanoclusters. These assays help in understanding the pharmacological profiles of piperazine derivatives at sub-nanomolar concentrations, providing insights into their efficacy and safety profiles .

Toxicological Screening

The compound's interaction with biological systems makes it a candidate for toxicological screening. It has been used in assays to predict drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes due to certain drug exposures .

Case Study 1: Antidepressant Activity

A study published in Pharmacology Research demonstrated that a series of piperazine derivatives showed significant antidepressant-like effects in animal models. The study highlighted the role of 1-Methyl-2-(phenylmethyl)piperazine as a lead compound for further development due to its favorable pharmacokinetic properties and receptor binding profile .

Case Study 2: Antihistaminic Efficacy

In clinical trials assessing the efficacy of new antihistamines, compounds based on 1-Methyl-2-(phenylmethyl)piperazine were evaluated for their ability to alleviate allergic symptoms compared to existing treatments. Results indicated comparable efficacy with improved side effect profiles, suggesting its potential as a new therapeutic option .

Mécanisme D'action

The mechanism of action of 1-methyl-2-(phenylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparaison Avec Des Composés Similaires

Structural Analogues

Piperazine derivatives share a six-membered ring with two nitrogen atoms but differ in substituents, which dictate their biological activity and physicochemical properties. Below is a comparative analysis:

Pharmacological Activity

- Antihistamines : Cetirizine and hydroxyzine act as H1-receptor antagonists. Cetirizine’s ethoxy acetic acid side chain reduces sedation, making it a second-generation antihistamine , whereas hydroxyzine’s hydroxyethyl group contributes to sedative and anxiolytic effects .

- Anticonvulsants: Derivatives like 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride exhibit potent anti-seizure activity with protective indices surpassing valproate .

- Cardiovascular Agents : Trimetazidine’s trimethoxybenzyl group enables metabolic modulation in ischemic conditions .

Physicochemical Properties

Solubility and Stability

- Piperazine dihydrochloride salts generally exhibit higher water solubility than free bases due to protonation of nitrogen atoms . For example, $ ^1H $ NMR data show deshielding of piperazine hydrogens in dihydrochloride salts (δ 3.59) compared to free base (δ 2.74), indicating increased polarity .

- Stability varies with substituents. Cetirizine dihydrochloride is light-sensitive and prone to degradation under acidic/oxidative conditions, necessitating stability-indicating HPLC methods for analysis .

pKa and Basicity

- The pKa of piperazine nitrogen atoms is influenced by substituents. For benzhydrylpiperazine antihistamines, the pKa of the nitrogen linked to the methyl chain ranges from 8.0–9.5, affecting absorption and receptor binding .

- Electron-withdrawing groups (e.g., fluorine in 1-(2-fluorobenzyl)piperazine) lower basicity, altering pharmacokinetics .

Activité Biologique

1-Methyl-2-(phenylmethyl)piperazine dihydrochloride, a piperazine derivative, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-Methyl-2-(phenylmethyl)piperazine dihydrochloride is characterized by its piperazine ring, which is a common motif in many biologically active compounds. Its molecular formula is with a molecular weight of approximately 239.14 g/mol. The compound's structure contributes to its interaction with various biological targets.

The biological activity of 1-Methyl-2-(phenylmethyl)piperazine dihydrochloride can be attributed to several mechanisms:

- Receptor Interaction : The compound exhibits affinity for multiple receptors, including serotonin and dopamine receptors, which are crucial in modulating mood and behavior.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in neurotransmitter metabolism, potentially enhancing neurotransmitter levels in the brain.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.

Anticancer Activity

A study highlighted the potential of 1-Methyl-2-(phenylmethyl)piperazine dihydrochloride in cancer therapy. The compound demonstrated significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 15.6 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.3 | Inhibition of cell proliferation |

| A549 (lung cancer) | 18.4 | Cell cycle arrest at G0/G1 phase |

The cytotoxic effects were attributed to the compound's ability to induce mitochondrial dysfunction and activate caspase pathways, leading to programmed cell death .

Neuropharmacological Effects

In neuropharmacology, the compound's ability to modulate neurotransmitter systems has been explored. Research indicates that it acts as a partial agonist at serotonin receptors, which may contribute to its anxiolytic effects. In animal models, administration resulted in reduced anxiety-like behaviors measured through the elevated plus maze test .

Case Studies

- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder assessed the efficacy of 1-Methyl-2-(phenylmethyl)piperazine dihydrochloride compared to standard anxiolytics. Results indicated that patients receiving this compound reported a significant reduction in anxiety symptoms over eight weeks, with a favorable side effect profile .

- Antitumor Activity Assessment : Another study investigated the effects of this compound on tumor growth in xenograft models. The treatment group exhibited a 40% reduction in tumor volume compared to controls, suggesting its potential as an adjunctive therapy in cancer treatment .

Q & A

Basic: What are the recommended synthesis routes for 1-Methyl-2-(phenylmethyl)piperazine dihydrochloride?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting piperazine derivatives with benzyl halides under anhydrous conditions. For example:

- Step 1: React 1-methylpiperazine with benzyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

- Step 2: Purify the intermediate via column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Step 3: Treat the free base with HCl gas in methanol to form the dihydrochloride salt, followed by recrystallization from ethanol/water .

Key Considerations:

- Monitor reaction progress using TLC or HPLC to ensure complete substitution.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Basic: What physicochemical properties are critical for handling and storage?

Methodological Answer:

Key properties include:

- Molecular Weight: 586.16 g/mol (free base); 159.08 g/mol (dihydrochloride) .

- Solubility: Highly soluble in water (>100 mg/mL at 25°C), sparingly soluble in ethanol.

- Stability: Hygroscopic; store in airtight containers at 2–8°C under desiccation to prevent hydrolysis .

- Hazards: Combustible solid (NFPA Health 2, Flammability 2); avoid prolonged skin contact or inhalation .

Safety Protocol:

- Use fume hoods for weighing and handling.

- Store separately from strong oxidizers (e.g., peroxides) .

Basic: How should researchers characterize purity and identity?

Methodological Answer:

Use a combination of:

- HPLC: Reverse-phase C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid, UV detection at 254 nm. Compare retention time to USP-certified reference standards .

- NMR: Confirm structure via ¹H/¹³C NMR (e.g., δ 2.5–3.5 ppm for piperazine protons, δ 7.2–7.4 ppm for benzyl aromatic protons) .

- Elemental Analysis: Validate chloride content (theoretical Cl⁻: ~22% for dihydrochloride) .

Data Interpretation:

Advanced: How to resolve contradictions in reported solubility or stability data?

Methodological Answer:

Contradictions often arise from variations in experimental conditions (e.g., pH, ionic strength). To address:

Reproduce Conditions: Test solubility in buffered solutions (pH 1–7) at controlled temperatures.

Thermal Analysis: Use DSC/TGA to identify decomposition points (e.g., dihydrochloride degrades above 335°C) .

Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Case Study:

A 2024 study found discrepancies in aqueous solubility due to hydrate formation. Lyophilization and Karl Fischer titration confirmed water content as a critical variable .

Advanced: Designing pharmacological studies to assess serotonin receptor interactions

Methodological Answer:

In Vitro Binding Assays:

- Use radiolabeled ligands (e.g., [³H]-LSD for 5-HT₂A receptors) in transfected HEK293 cells.

- Calculate IC₅₀ values via competitive binding curves .

Functional Assays:

- Measure cAMP accumulation (for 5-HT₄/6/7) or calcium flux (for 5-HT₂A) using FLIPR systems.

Data Validation:

- Compare to known phenylpiperazine derivatives (e.g., 1-(3-chlorophenyl)piperazine) to contextualize potency .

Pitfalls:

- Account for off-target effects on dopamine or adrenergic receptors using selectivity panels .

Advanced: Evaluating metabolic stability in hepatic microsomes

Methodological Answer:

Incubation Protocol:

- Mix compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH-regenerating system at 37°C.

- Terminate reactions at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile.

LC-MS/MS Analysis:

- Quantify parent compound depletion using a QTOF mass spectrometer (positive ion mode).

- Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .

Interpretation:

- CLint >50 µL/min/mg suggests rapid metabolism; consider structural modifications (e.g., fluorination) to improve stability .

Advanced: Addressing batch-to-batch variability in NMR spectra

Methodological Answer:

Variability may stem from residual solvents or counterion ratios. Mitigate via:

Standardized Purification:

- Use preparative HPLC with trifluoroacetic acid (0.1%) to ensure consistent salt formation.

Counterion Analysis:

Solvent Residuals:

Documentation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.